N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide
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Overview
Description
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including thiophene rings, a hydroxy group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiophene rings: Starting from a suitable thiophene precursor, the thiophene rings are functionalized to introduce the hydroxy and methyl groups.
Isoxazole ring formation: The isoxazole ring is synthesized through a cyclization reaction involving a nitrile oxide intermediate.
Coupling reactions: The thiophene and isoxazole moieties are then coupled through a series of reactions, often involving palladium-catalyzed cross-coupling reactions.
Final assembly: The final compound is assembled through amide bond formation, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced at various positions, potentially altering the thiophene or isoxazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene rings or the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation products: Carbonyl derivatives of the original compound.
Reduction products: Reduced forms of the thiophene or isoxazole rings.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to interact with biological molecules through hydrogen bonding, π-π interactions, and hydrophobic effects, potentially modulating various biochemical pathways.
Comparison with Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings but different functional groups.
Isoxazole derivatives: Compounds with the isoxazole ring but different substituents.
Hydroxy-substituted compounds: Compounds with hydroxy groups attached to aromatic or heteroaromatic rings.
Uniqueness: N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide is unique due to its combination of thiophene and isoxazole rings, along with the hydroxy and carboxamide functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c23-19(17-7-4-10-26-17)18-9-8-14(27-18)12-21-20(24)15-11-16(25-22-15)13-5-2-1-3-6-13/h1-11,19,23H,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVQFZIXPASWBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=C(S3)C(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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